molecular formula C9H8BrN3O B11785116 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol

2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol

Katalognummer: B11785116
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: XCMKMZMEQLGHNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol is a heterocyclic compound that features both a pyrazole ring and a bromophenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol typically involves the formation of the pyrazole ring followed by bromination and subsequent functionalization. One common method involves the cyclization of appropriate precursors in the presence of catalysts and solvents. For example, the reaction of 3-amino-1H-pyrazole with 4-bromophenol under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or Grignard reagents.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenolic derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol involves its interaction with specific molecular targets. The amino and bromophenol groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol: Similar structure but with a fluorine atom instead of bromine.

    5-Amino-1H-pyrazole-3-acetic acid: Contains a pyrazole ring with different functional groups.

Uniqueness

2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol is unique due to the presence of both an amino group and a bromophenol moiety, which confer distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C9H8BrN3O

Molekulargewicht

254.08 g/mol

IUPAC-Name

2-(3-amino-1H-pyrazol-5-yl)-4-bromophenol

InChI

InChI=1S/C9H8BrN3O/c10-5-1-2-8(14)6(3-5)7-4-9(11)13-12-7/h1-4,14H,(H3,11,12,13)

InChI-Schlüssel

XCMKMZMEQLGHNA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)C2=CC(=NN2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.